REACTION_SMILES
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[C:1](#[N:2])[c:3]1[c:4]([C:29]([F:30])([F:31])[F:32])[cH:5][c:6]([N:9]2[C:10](=[S:28])[N:11]([c:17]3[cH:18][c:19]([F:27])[c:20]([C:21](=[O:22])[NH:23][CH3:24])[cH:25][cH:26]3)[C:12]([CH3:15])([CH3:16])[C:13]2=[O:14])[cH:7][cH:8]1.[CH3:35][CH2:36][OH:37].[OH:33][OH:34]>>[C:1](#[N:2])[c:3]1[c:4]([C:29]([F:30])([F:31])[F:32])[cH:5][c:6]([N:9]2[C:10](=[O:33])[N:11]([c:17]3[cH:18][c:19]([F:27])[c:20]([C:21](=[O:22])[NH:23][CH3:24])[cH:25][cH:26]3)[C:12]([CH3:15])([CH3:16])[C:13]2=[O:14])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)c1ccc(N2C(=S)N(c3ccc(C#N)c(C(F)(F)F)c3)C(=O)C2(C)C)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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CNC(=O)c1ccc(N2C(=O)N(c3ccc(C#N)c(C(F)(F)F)c3)C(=O)C2(C)C)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |